

Crystal Structure Analysis of Benzothiazole Derivatives: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Benzothiazol-2-ylmethyl-methyl-amine

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An In-depth Examination of the Crystallography and Biological Significance of Benzothiazole-Based Compounds

This technical guide provides a comprehensive overview of the crystal structure analysis of benzothiazole derivatives, aimed at researchers, scientists, and professionals in drug development. Benzothiazoles are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse biological activities, including anticancer and anti-inflammatory properties.^{[1][2][3]} This document details the crystallographic parameters of representative benzothiazole-containing molecules, outlines the experimental protocols for their structural determination, and visualizes associated biological signaling pathways.

While a specific crystal structure for "**Benzothiazol-2-ylmethyl-methyl-amine**" is not publicly available, this guide presents detailed analyses of the closely related structures: N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine and Bis(benzothiazol-2-ylmethyl)amine.^{[4][5]} These compounds serve as excellent models for understanding the structural characteristics of this chemical family.

Crystallographic Data of Benzothiazole Derivatives

The determination of the three-dimensional atomic arrangement in a crystal provides invaluable insights into its physical and chemical properties.^{[6][7]} The following tables summarize the key crystallographic data for the two representative benzothiazole derivatives, obtained through single-crystal X-ray diffraction.^{[4][5]}

Table 1: Crystal Data and Structure Refinement for N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine[4]

Parameter	Value
Empirical Formula	C ₂₄ H ₁₈ N ₄ S ₃
Formula Weight (g/mol)	495.66
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.6530 (3)
b (Å)	14.3098 (6)
c (Å)	14.5822 (7)
α (°)	61.471 (1)
β (°)	88.474 (2)
γ (°)	79.138 (1)
Volume (Å ³)	1194.61 (9)
Z	2
Temperature (K)	100
Radiation (λ, Å)	0.71073 (Mo Kα)
R-factor (R[F ² > 2σ(F ²)])	0.038
Weighted R-factor (wR(F ²))	0.110

Table 2: Crystal Data and Structure Refinement for Bis(benzothiazol-2-ylmethyl)amine[5]

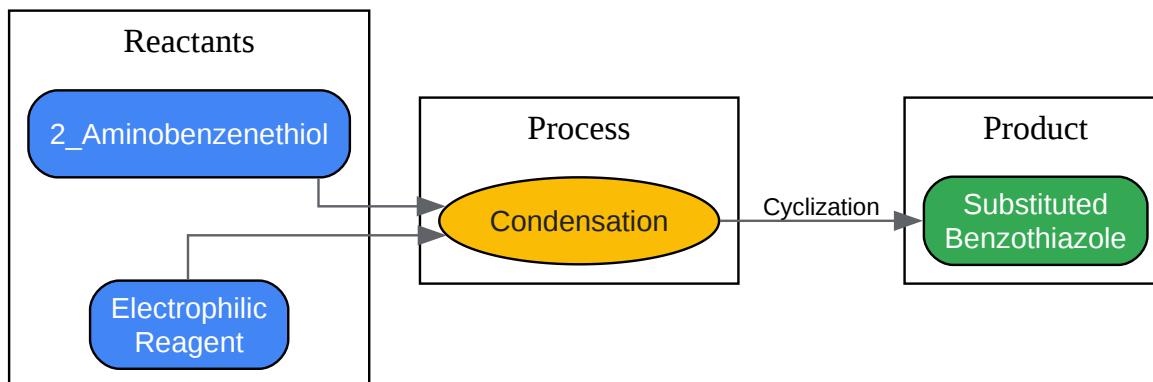
Parameter	Value
Empirical Formula	C ₁₆ H ₁₃ N ₃ S ₂
Formula Weight (g/mol)	311.41
Crystal System	Monoclinic
Space Group	P2 ₁
a (Å)	7.8478 (5)
b (Å)	5.8042 (3)
c (Å)	16.1548 (9)
β (°)	97.910 (1)
Volume (Å ³)	728.85 (7)
Z	2
Temperature (K)	298
Radiation (λ, Å)	0.71073 (Mo Kα)
R-factor (R[F ² > 2σ(F ²)])	0.029
Weighted R-factor (wR(F ²))	0.079

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and crystal structure determination of benzothiazole derivatives, based on established procedures.[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Synthesis of Benzothiazole Derivatives

A common route for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various electrophiles. For instance, the reaction of 2-aminobenzenethiol with chloroacetic acid can yield 2-(chloromethyl)benzo[d]thiazole, a versatile intermediate for further functionalization.[\[8\]](#)

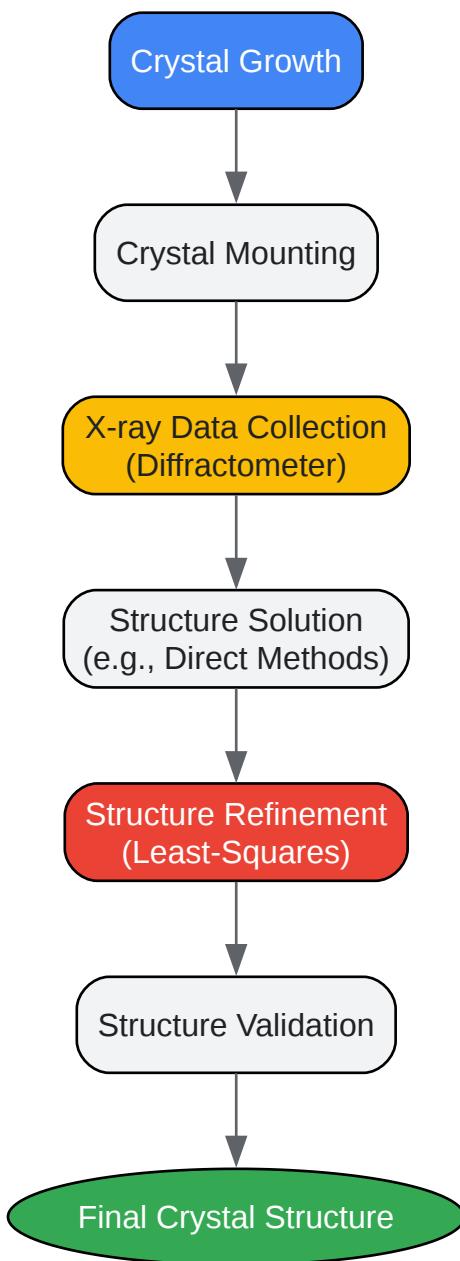


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General synthesis workflow for benzothiazole derivatives.

Single-Crystal X-ray Diffraction

The definitive method for determining the molecular structure of crystalline solids is single-crystal X-ray diffraction.^{[6][7][12]} The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.



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Workflow for single-crystal X-ray structure determination.

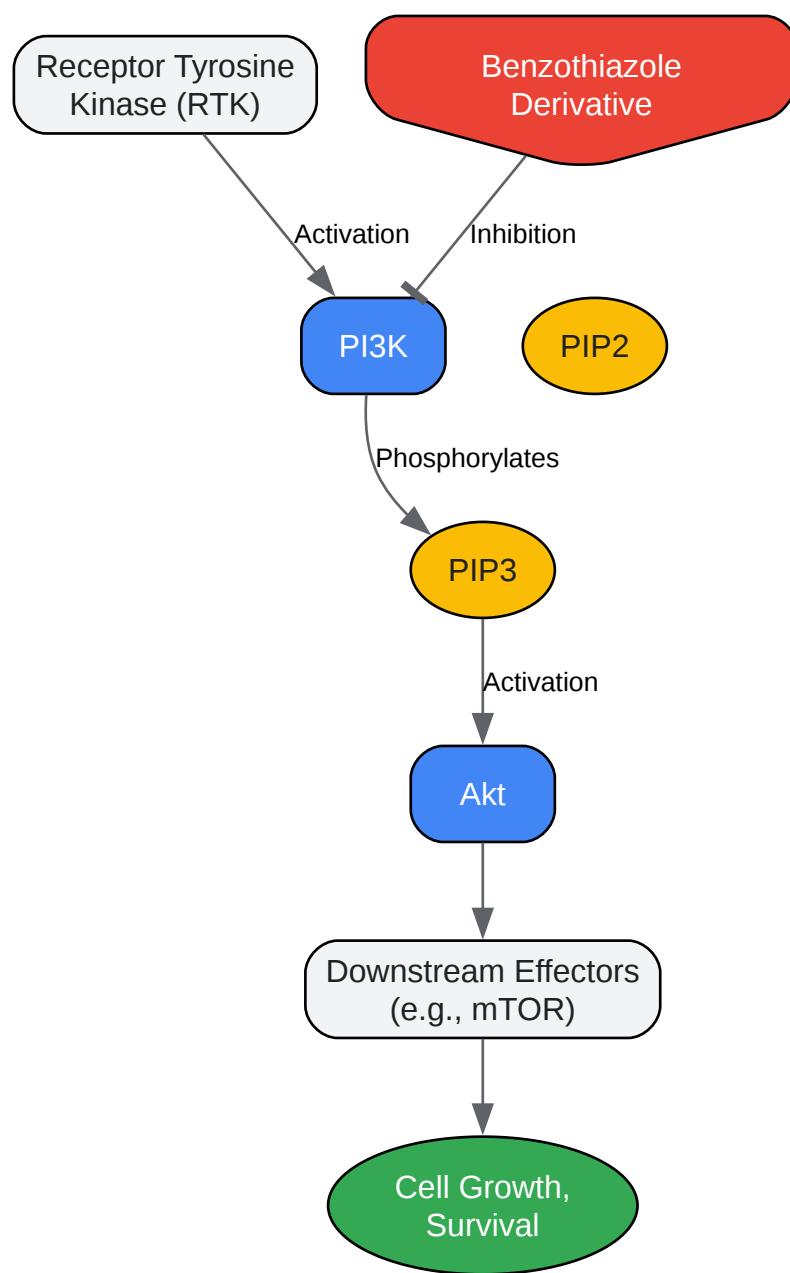
A suitable single crystal is mounted on a diffractometer. For the analysis of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine, a Bruker APEXII CCD diffractometer was used.^[4] Data is collected at a specific temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations.^[4] The collected diffraction data is then processed to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.

Biological Significance and Signaling Pathways

Benzothiazole derivatives have been shown to exhibit a wide range of biological activities, with many acting as potent anticancer agents.[\[1\]](#)[\[13\]](#) Their mechanism of action often involves the modulation of key cellular signaling pathways that are critical for cancer cell growth and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Several benzothiazole derivatives have been identified as inhibitors of this pathway, making it a key target in cancer therapy.[\[13\]](#)[\[14\]](#)

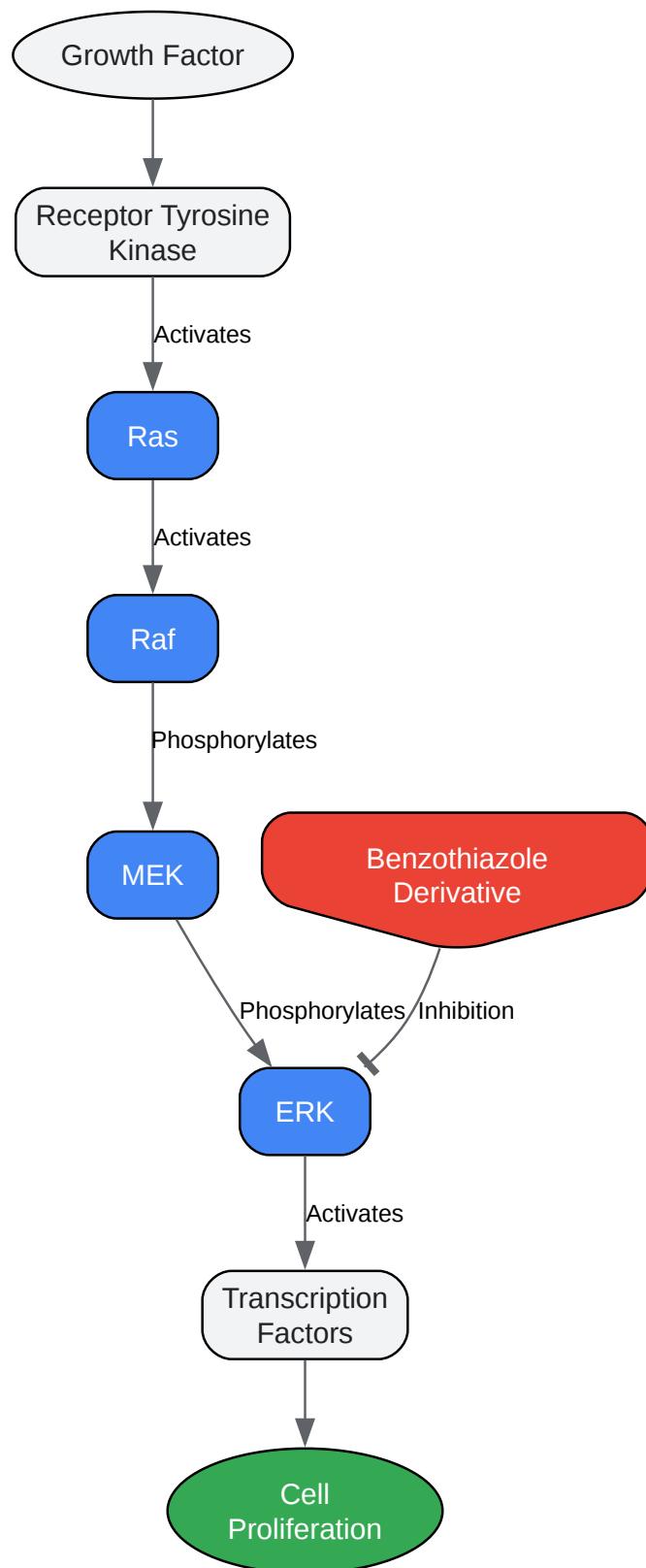


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Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that controls cell division and differentiation. Inhibition of the ERK pathway is a promising strategy for cancer treatment, and some benzothiazole compounds have demonstrated the ability to block this cascade.[\[13\]](#)



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Inhibition of the ERK signaling pathway by benzothiazole derivatives.

In conclusion, the structural analysis of benzothiazole derivatives, exemplified by the crystallographic data of its analogues, provides a solid foundation for understanding their structure-activity relationships. The detailed experimental protocols offer a guide for the synthesis and characterization of new compounds, while the elucidation of their interactions with key signaling pathways highlights their therapeutic potential, particularly in the field of oncology. Further research into this versatile class of molecules is warranted to develop novel and effective therapeutic agents.

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